Disodium alpha,alpha'-dihydroxy-beta,beta'-dioxo-4,4'-biphenyldiethanesulfonate
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Overview
Description
4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt typically involves the sulfonation of biphenyl compounds followed by the introduction of hydroxy and oxo groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves multiple steps, including purification and crystallization, to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or applications.
Scientific Research Applications
4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt is used in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Biphenyldisulfonic acid
- 4,4’-Biphenyldiethanesulfonic acid
Uniqueness
4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt is unique due to its combination of sulfonic acid, hydroxy, and oxo groups, which confer distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
2983-60-0 |
---|---|
Molecular Formula |
C16H12Na2O10S2 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
disodium;1-hydroxy-2-[4-[4-(2-hydroxy-2-sulfonatoacetyl)phenyl]phenyl]-2-oxoethanesulfonate |
InChI |
InChI=1S/C16H14O10S2.2Na/c17-13(15(19)27(21,22)23)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)16(20)28(24,25)26;;/h1-8,15-16,19-20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
QUKRUARISYJGLA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C(O)S(=O)(=O)[O-])C(=O)C(O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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